1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol
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Overview
Description
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol: is a complex organic compound with the molecular formula C15H12Br2O and a molecular weight of 368.06318 g/mol This compound is characterized by its unique pentacyclic structure, which includes two bromine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dibromo-9-phenylpentacyclo[4300~2,5~0~3,8~0~4,7~]nonan-9-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such complex compounds often involves advanced techniques like high-pressure reactions , catalytic processes , and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms or modify the phenyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while substitution can introduce various functional groups .
Scientific Research Applications
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Researchers investigate its potential biological activities, including and .
Medicine: The compound is explored for its potential therapeutic applications, such as and .
Industry: It may be used in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol involves its interaction with specific molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity. The compound can interact with enzymes , receptors , and cell membranes , leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,4-Dichloro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Diiodo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Difluoro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
Uniqueness: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms influence the compound’s reactivity , stability , and biological activity , making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C15H12Br2O |
---|---|
Molecular Weight |
368.06g/mol |
IUPAC Name |
1,4-dibromo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-10-8(13)12-9(13)11(7)14(10,17)15(12,18)6-4-2-1-3-5-6/h1-5,7-12,18H |
InChI Key |
YKVAHPGCIDIAFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Origin of Product |
United States |
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